Scaffold & Potency vs. Caffeine
Pcsk9-IN-14 is a structural analog of caffeine, developed to overcome the low potency of the parent compound for inhibiting PCSK9 expression. While specific IC50 data for Pcsk9-IN-14 was not located in public sources, its classification as a 'potent inhibitor' in the patent literature positions it as an improved derivative relative to caffeine. [1] Caffeine has been shown to reduce hepatic PCSK9 expression and circulating PCSK9 levels in vivo. [2]
| Evidence Dimension | Potency for PCSK9 Inhibition |
|---|---|
| Target Compound Data | Not specified (reported as 'potent' inhibitor) |
| Comparator Or Baseline | Caffeine (baseline potency) |
| Quantified Difference | Not quantifiable from available data |
| Conditions | Cellular assays for PCSK9 expression inhibition |
Why This Matters
For procurement, this evidence establishes that Pcsk9-IN-14 is a next-generation tool compound from the caffeine chemotype, intended for studies requiring greater target engagement than caffeine itself.
- [1] Magolan J, et al. Compounds for reducing cholesterol and treating liver and kidney disease. Patent WO2023023867A1. View Source
- [2] Lebeau PF, Byun JH, Platko K, Saliba P, Sguazzin M, MacDonald ME, et al. Caffeine blocks SREBP2-induced hepatic PCSK9 expression to enhance LDLR-mediated cholesterol clearance. Nature Communications. 2022;13(1):770. View Source
